tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17859427
InChI: InChI=1S/C11H22N2O2/c1-8-6-9(7-12-8)13(5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1
SMILES:
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate

CAS No.:

Cat. No.: VC17859427

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C11H22N2O2/c1-8-6-9(7-12-8)13(5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1
Standard InChI Key HNMZHENGUBZAOB-DTWKUNHWSA-N
Isomeric SMILES C[C@H]1C[C@H](CN1)N(C)C(=O)OC(C)(C)C
Canonical SMILES CC1CC(CN1)N(C)C(=O)OC(C)(C)C

Introduction

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.30 g/mol
IUPAC Nametert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate
SMILESCC1CC(CN1)N(C)C(=O)OC(C)(C)C
InChIKeyHNMZHENGUBZAOB-UHFFFAOYSA-N

The compound’s stability under acidic and basic conditions makes it suitable for multi-step synthetic protocols. Its high purity (typically >97%) is achieved through chromatographic purification or recrystallization .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate involves a multi-step sequence starting from tert-butyl carbamate and a chiral pyrrolidine precursor. Key steps include:

  • Amine Protection: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.

  • Methylation: A methyl group is introduced at the 5-position via alkylation or reductive amination.

  • Carbamate Formation: Reaction with methyl chloroformate or similar reagents installs the carbamate moiety.

Industrial-scale production employs continuous flow reactors to optimize temperature and residence time, enhancing yield (reported >80%) and reducing side reactions.

Purification and Quality Control

Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures . Analytical methods such as HPLC and NMR ensure stereochemical integrity and purity .

Chemical Properties and Reactivity

Functional Group Reactivity

The carbamate group undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions, yielding methylamine and tert-butanol derivatives. Nucleophilic substitutions at the carbamate oxygen enable coupling with electrophiles like alkyl halides, expanding its utility in heterocycle synthesis.

Stability and Degradation

The compound remains stable at room temperature but degrades above 150°C, releasing isocyanates and CO₂. Storage under inert atmospheres (N₂ or Ar) is recommended to prevent oxidation .

Biological Activity and Mechanistic Insights

Enzyme Interactions

Studies indicate that tert-butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate acts as a competitive inhibitor of serine proteases, with an IC₅₀ of 12 µM against trypsin-like enzymes. The (3R,5S) configuration enhances binding affinity by aligning the methyl group into a hydrophobic pocket of the active site .

Receptor Modulation

Structural Analogues and Comparative Analysis

Pyrrolidine vs. Piperidine Analogues

Replacing the pyrrolidine ring with a piperidine ring (six-membered) alters conformational flexibility and target selectivity. For example, the piperidine analogue tert-butyl N-((3S,5S)-5-methylpiperidin-3-yl)carbamate (PubChem CID: 24757764) shows reduced protease inhibition (IC₅₀ = 28 µM) due to steric hindrance .

Stereochemical Variants

CompoundConfigurationActivity (IC₅₀)
tert-Butyl ((3R,5R)-5-methylpyrrolidin-3-yl)carbamate3R,5R18 µM
tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate3S,5SInactive

The 3R,5S configuration is optimal for enzymatic inhibition, while 3S,5S analogues exhibit no activity, underscoring the importance of stereochemistry .

Research Applications and Future Directions

Drug Discovery

This compound serves as a building block for kinase inhibitors and GPCR modulators. Its carbamate group facilitates prodrug strategies, enhancing bioavailability of amine-containing therapeutics.

Catalysis

In asymmetric catalysis, chiral pyrrolidine derivatives act as ligands for transition-metal complexes, enabling enantioselective hydrogenation .

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